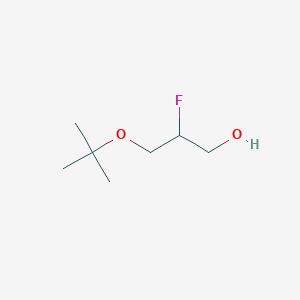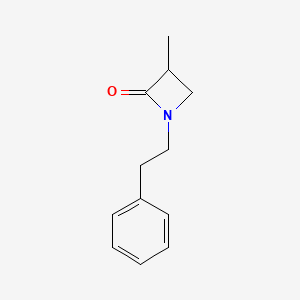
3-Methyl-1-(2-phenylethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-phenylethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, such as penicillins and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenylethyl)azetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base like triethylamine can yield the desired azetidinone . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which has been shown to be effective for synthesizing various 2-azetidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone ring to an azetidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced azetidine compounds, and various substituted azetidinones .
Scientific Research Applications
3-Methyl-1-(2-phenylethyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-phenylethyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Penicillin: A β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another β-lactam antibiotic with a bicyclic structure containing an azetidinone ring.
Carbapenem: A class of β-lactam antibiotics with a broad spectrum of activity.
Uniqueness
3-Methyl-1-(2-phenylethyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-lactam antibiotics, it has a phenylethyl group that can enhance its binding affinity and specificity towards certain biological targets .
Properties
CAS No. |
883899-11-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-methyl-1-(2-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
IJUHCGDCWCZIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


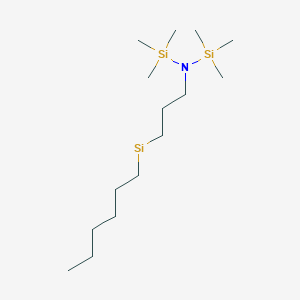
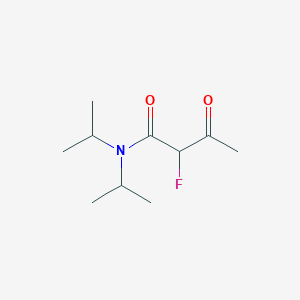
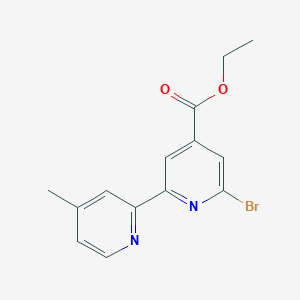

![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
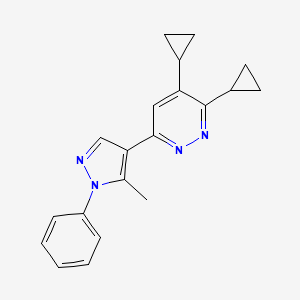
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

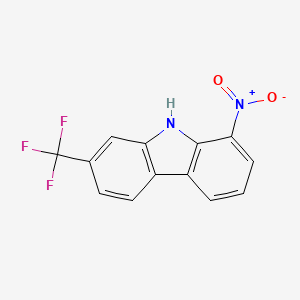
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
